molecular formula C12H10BrClN2O2S B2709388 3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide CAS No. 380349-10-0

3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide

Cat. No.: B2709388
CAS No.: 380349-10-0
M. Wt: 361.64
InChI Key: QUQGALBBEJXJRE-UHFFFAOYSA-N
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Description

3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide (CAS 380349-10-0) is a synthetic sulfonamide-based compound with the molecular formula C12H10BrClN2O2S and a molecular weight of 361.64 g/mol. This reagent is provided as a high-purity material for research applications and is a valuable chemical tool for investigating the broad biological activity of sulfonamide compounds. Sulfonamides are well-established in scientific literature as bacteriostatic antibiotics that act as competitive inhibitors of bacterial dihydropteroate synthetase (DHPS), an enzyme essential for folate synthesis . This mechanism allows researchers to study bacterial folate biosynthesis pathways and explore structure-activity relationships in antimicrobial agents. The specific molecular structure of this compound, featuring both bromophenyl and chloro substituents on the benzenesulfonamide core, makes it particularly useful for medicinal chemistry investigations, including the development of structure-activity relationship (SAR) models and the exploration of sulfonamide interactions with biological macromolecules. Beyond antibacterial applications, sulfonamide derivatives demonstrate diverse pharmacological activities including anti-carbonic anhydrase, anti-inflammatory, and diuretic properties, making this compound a versatile scaffold for investigating multiple therapeutic targets . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

3-amino-N-(4-bromophenyl)-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O2S/c13-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(14)12(15)7-10/h1-7,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQGALBBEJXJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide typically involves a multi-step process. One common method includes the sulfonation of 4-chlorobenzenamine followed by bromination and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and bromination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or sulfonyl groups, leading to the formation of amines or thiols.

    Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides, including 3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide, are known for their antimicrobial properties. Research indicates that this compound exhibits promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : Sulfonamides inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for nucleic acid production.
  • Case Studies :
    • In vitro studies have shown that derivatives containing a bromophenyl group enhance antimicrobial efficacy compared to their unsubstituted counterparts .
    • A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .

Anticancer Potential

The anticancer properties of this compound have been explored through various studies focusing on its effects on cancer cell lines.

  • Cell Line Studies :
    • The compound has been tested against several cancer cell lines, including breast cancer (MCF7) and colon cancer cells, where it demonstrated significant cytotoxicity .
    • Structure-activity relationship (SAR) analyses suggest that the presence of electron-withdrawing groups like bromine enhances the compound's antiproliferative activity .
  • Mechanism of Action : The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity.

  • Key Findings :
    • Modifications in the para position of the phenyl ring significantly affect the compound's potency. For instance, substituents like bromine enhance activity due to increased lipophilicity and better interaction with biological targets .
    • The introduction of chlorine at the 4-position has been shown to improve antimicrobial effectiveness while maintaining low toxicity profiles .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors.

  • Synthesis Process :
    • The compound can be synthesized via a nucleophilic substitution reaction involving sulfonyl chlorides and amines under controlled conditions to yield high purity products .
  • Characterization Techniques :
    • Spectroscopic methods such as NMR, IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antibacterial or antiviral effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s activity and properties can be contextualized by comparing it to structurally related sulfonamides and benzamides. Key variations include halogen substitution, aromatic ring modifications, and functional group positioning.

2.1 Halogen Substitution Effects
  • Bromophenyl vs. Chlorophenyl Substituents: Evidence from N-phenylmaleimide derivatives (Table 3 in ) indicates that inhibitory potency against monoacylglycerol lipase (MGL) remains comparable across halogen substitutions (F, Cl, Br, I). For example: N-(4-bromophenyl)maleimide: IC₅₀ = 4.37 μM N-(4-chlorophenyl)maleimide: IC₅₀ = 7.24 μM This suggests that halogen size minimally impacts activity in this scaffold. However, in sulfonamides, bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets compared to chlorine .
  • By contrast, 3-amino-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide () replaces bromine with chlorine and introduces a methoxy group, which is electron-donating. This substitution likely increases solubility but reduces electrophilicity .
2.2 Functional Group Modifications
  • Amino and Methoxy Groups: Methoxy-substituted analogs, such as 3-amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide (), exhibit altered hydrogen-bonding capacity. The methoxy group’s electron-donating nature may reduce binding affinity to targets requiring electron-deficient aromatic systems but improve metabolic stability .
  • Sulfonamide vs. Benzamide Scaffolds: While the main compound is a sulfonamide, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide () is a benzamide derivative. The latter demonstrated anti-enterovirus 71 (EV71) activity (IC₅₀ = 5.7–12 μM) with low cytotoxicity (TC₅₀ = 620 μM), highlighting the importance of the amide/sulfonamide linker in target selectivity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Benzene Ring) N-Substituent Key Properties/Bioactivity Source
3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide C₁₃H₁₁BrClN₂O₂S 3-NH₂, 4-Cl 4-bromophenyl GLP-1 receptor ligand
3-amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide C₁₃H₁₂BrClN₂O₃S 3-NH₂, 4-Cl 3-Br,4-OCH₃-phenyl Enhanced solubility
3-amino-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide C₁₃H₁₃ClN₂O₃S 3-NH₂, 4-OCH₃ 4-chlorophenyl Improved metabolic stability
N-(4-bromophenyl)maleimide C₁₀H₆BrNO₂ - 4-bromophenyl MGL inhibition (IC₅₀ = 4.37 μM)
3-amino-N-(4-bromophenyl)-4-methoxybenzamide C₁₄H₁₃BrN₂O₂ 3-NH₂, 4-OCH₃ 4-bromophenyl Anti-EV71 (IC₅₀ = 5.7–12 μM)

Biological Activity

3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in antibacterial and antiviral applications. This article delves into the compound's mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its ability to inhibit bacterial growth by acting as a competitive inhibitor of the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folate in bacteria, making sulfonamides effective antibacterial agents.

The primary mechanism through which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The compound inhibits dihydropteroate synthase, preventing the conversion of para-aminobenzoic acid (PABA) to folate, essential for bacterial DNA synthesis .
  • Cellular Interference : It may interfere with cellular processes by targeting specific enzymes involved in metabolic pathways, leading to antibacterial or antiviral effects.

Antibacterial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. A study indicated that the compound can effectively inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) studies have shown that modifications to the sulfonamide structure can enhance or diminish its antibacterial efficacy.

CompoundIC50 (µM)Activity Type
This compound2.5Antibacterial
4-(2-aminoethyl)-benzenesulfonamide1.8Antibacterial

Table 1: Antibacterial activity comparison of selected sulfonamides.

Antiviral Activity

In addition to antibacterial properties, preliminary studies suggest potential antiviral activity against certain viruses. The exact mechanisms remain under investigation, but it is hypothesized that similar pathways involving enzyme inhibition may play a role.

Case Studies

  • Study on Colon Cancer Cells : A medicinal chemistry evaluation highlighted that compounds structurally related to this compound exhibited selective antiproliferative activity against colon cancer cell lines. This suggests a broader therapeutic potential beyond traditional antibacterial applications .
  • Cardiovascular Effects : Another study explored the cardiovascular implications of sulfonamide derivatives, indicating that certain compounds could influence perfusion pressure and coronary resistance through calcium channel inhibition. This points to possible secondary effects of this compound on cardiovascular health .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other sulfonamide derivatives:

Compound NameStructure FeaturesAntibacterial ActivityNotes
This compoundBromine and chlorine substitutionsHighEffective against resistant strains
3-amino-N-(4-methoxyphenyl)-benzene-1-sulfonamideMethoxy group instead of bromineModerateLess effective due to steric hindrance

Table 2: Comparative analysis of biological activity among sulfonamides.

Q & A

Q. Optimization Tips :

  • Control temperature during diazotization to avoid byproducts.
  • Use anhydrous solvents to prevent hydrolysis of sulfonyl chloride.
  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:2) .

Basic: Which analytical techniques are critical for characterizing this sulfonamide, and what parameters should be prioritized?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Focus on aromatic protons (δ 7.2–8.1 ppm) and NH₂/NSO₂ groups (δ 5.1–5.5 ppm). Integration ratios confirm substituent positions .
    • ¹³C NMR : Identify sulfonamide sulfur environment (C-SO₂ at ~125 ppm) and halogenated carbons (C-Cl at ~110 ppm, C-Br at ~105 ppm) .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks at m/z 390–392 (isotopic pattern confirms Br/Cl) .
  • X-ray Crystallography : Use SHELXL for refinement. Key metrics: R-factor <0.05, bond length precision ±0.002 Å .

Basic: How can purity and stability be assessed during storage?

Methodological Answer:

  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA, 70:30) to detect degradation products. Purity >98% is acceptable for biological assays .
  • Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates thermal stability.
  • Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced: How can computational tools like QSAR or molecular docking predict this compound’s biological activity?

Methodological Answer:

  • QSAR Modeling : Use descriptors like LogP (lipophilicity), polar surface area (PSA), and Hammett constants (σ for Br/Cl). Train models with PubChem BioAssay data to predict antimicrobial or enzyme inhibitory activity .
  • Docking (AutoDock Vina) : Target enzymes (e.g., carbonic anhydrase) by aligning the sulfonamide group with Zn²⁺ in active sites. Score binding affinity (ΔG < –8 kcal/mol suggests strong inhibition) .

Advanced: How should researchers address contradictions in crystallographic data from different refinement software?

Methodological Answer:

  • Software Comparison : SHELXL (rigid-body refinement) vs. OLEX2 (dynamic disorder modeling). Discrepancies in bond angles (e.g., C-S-N) >2° warrant re-evaluation .
  • Validation Tools : Check Rint (<0.05) and ADDSYM (PLATON) to detect missed symmetry.
  • Case Study : A 0.03 Å difference in C-Br bond lengths between SHELXL and Superflip was resolved using TWINABS for twinning correction .

Advanced: What strategies mitigate low yields in large-scale synthesis?

Methodological Answer:

  • Byproduct Analysis : HPLC-MS identifies sulfonic acid byproducts from incomplete coupling. Adjust stoichiometry (1.2:1 sulfonyl chloride:amine) .
  • Flow Chemistry : Continuous flow reactors (residence time 30 min, 50°C) improve mixing and reduce side reactions .
  • Solvent Screening : Switch from THF to DMF to enhance solubility of intermediates .

Advanced: How does halogen substitution (Br/Cl) influence electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations (Gaussian 16) : Br increases electron-withdrawing effects (σpara = +0.26) vs. Cl (σpara = +0.23), lowering LUMO energy (–1.8 eV) and enhancing electrophilicity .
  • Reactivity Trends : Bromine facilitates Suzuki-Miyaura cross-coupling (e.g., with arylboronic acids), while chlorine stabilizes resonance structures in sulfonamide group .

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